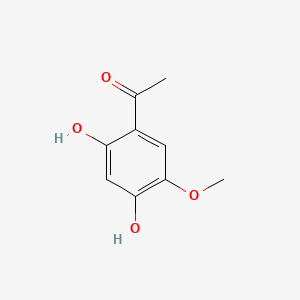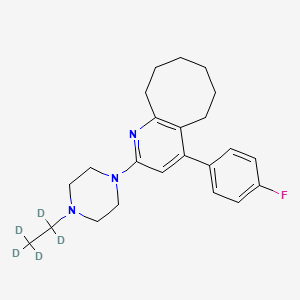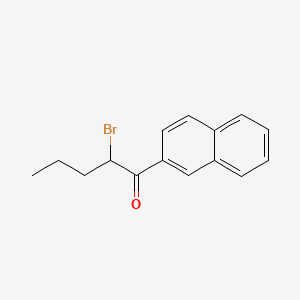
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as “1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone” and "Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of this compound often involves condensation reactions, the use of oxalate under basic conditions, and other specialized chemical reactions to introduce specific functional groups or to construct the core phenyl ethanone structure.
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” consists of a central ethanone group (a carbonyl group with a methyl group) attached to a phenyl group that has two hydroxyl groups and one methoxy group .
Applications De Recherche Scientifique
A study by Moskvina, Shilin, and Khilya (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction, leading to the heterocyclization of isoflavone and the formation of various heterocycles, demonstrating its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Kesternich, Brito, Bolte, Pérez-Fermann, and Nelson (2010) analyzed the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting its relevance in crystallography and the understanding of molecular arrangements (Kesternich et al., 2010).
Rao, Cui, and Zheng (2014) synthesized and characterized the crystal structure of a derivative of dehydroabietic acid using 1-(4-methoxyphenyl)ethanone, contributing to the field of crystallography and organic chemistry (Rao, Cui, & Zheng, 2014).
Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were screened for antimicrobial activity. This study exemplifies the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their platelet aggregation inhibitory activity, indicating the compound's potential in pharmaceutical applications (Akamanchi et al., 1999).
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGICCVSKDOLGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678737 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone | |
CAS RN |
7298-21-7 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?
A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.
Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?
A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)



![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)